molecular formula C13H13NO3 B1319184 Ethyl-4-(4-cyanophenyl)-4-oxobutyrate CAS No. 25370-40-5

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate

Cat. No.: B1319184
CAS No.: 25370-40-5
M. Wt: 231.25 g/mol
InChI Key: GNGMXDJQYPWFJI-UHFFFAOYSA-N
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Description

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is an organic compound with the molecular formula C13H13NO3 It is a derivative of butyric acid and contains a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active acid form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is unique due to its specific structural features, such as the presence of both a cyano group and an ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

ethyl 4-(4-cyanophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)8-7-12(15)11-5-3-10(9-14)4-6-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGMXDJQYPWFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598232
Record name Ethyl 4-(4-cyanophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25370-40-5
Record name Ethyl 4-(4-cyanophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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